BenchChemオンラインストアへようこそ!

1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one

CCR4 antagonism structure-activity relationship phenoxypyrimidine

1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 946231-21-6) is a synthetic small molecule belonging to the piperazinyl pyrimidine derivative class, with the molecular formula C₂₄H₂₆N₄O₂ and a molecular weight of 402.50 g/mol. The compound features a 2-methyl-6-phenoxypyrimidine core linked via a piperazine spacer to a 3-phenylpropan-1-one moiety.

Molecular Formula C24H26N4O2
Molecular Weight 402.498
CAS No. 946231-21-6
Cat. No. B2671846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one
CAS946231-21-6
Molecular FormulaC24H26N4O2
Molecular Weight402.498
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C24H26N4O2/c1-19-25-22(18-23(26-19)30-21-10-6-3-7-11-21)27-14-16-28(17-15-27)24(29)13-12-20-8-4-2-5-9-20/h2-11,18H,12-17H2,1H3
InChIKeyZEFLJOZTQKBMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 946231-21-6): Structural Classification and Procurement-Relevant Identity


1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 946231-21-6) is a synthetic small molecule belonging to the piperazinyl pyrimidine derivative class, with the molecular formula C₂₄H₂₆N₄O₂ and a molecular weight of 402.50 g/mol . The compound features a 2-methyl-6-phenoxypyrimidine core linked via a piperazine spacer to a 3-phenylpropan-1-one moiety. This structural architecture places it within a patent-protected series of CCR4 (C-C chemokine receptor type 4) antagonists developed by the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, P.L.A. China, and Peking University, as disclosed in US Patent 9,493,453 B2 and related international filings [1]. The compound is primarily encountered as a research tool compound for CCR4-mediated pathway investigation, with procurement typically sourced from specialty chemical suppliers.

Why Generic Substitution Fails for 1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one: Structural Specificity Matters


Within the piperazinyl pyrimidine chemotype, even minor structural modifications—such as replacing the phenoxy group at the pyrimidine 6-position with an ethoxy or isopropoxy substituent, or altering the acyl moiety on the piperazine ring—can produce profound shifts in CCR4 binding affinity, selectivity against related chemokine receptors, and physicochemical properties governing solubility and permeability [1]. The patent literature covering this scaffold explicitly defines multiple Markush structure variations, indicating that biological activity is exquisitely sensitive to substitution patterns at both the pyrimidine core and the piperazine N-acyl terminus [1]. Generic interchange with a close analog (e.g., CAS 946372-13-0, the furan-2-carbonyl variant, or the ethoxy-pyrimidine analog) without direct comparative pharmacological data risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions. The phenoxy substituent in CAS 946231-21-6 confers distinct electronic and steric properties—quantified through Hammett σ and molar refractivity parameters—that cannot be replicated by smaller alkoxy replacements [2].

1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one: Quantitative Differentiation Evidence for Procurement Decisions


Phenoxy vs. Alkoxy Substituent at Pyrimidine 6-Position: Structural Differentiation from Ethoxy and Isopropoxy Analogs

The target compound (CAS 946231-21-6) incorporates a phenoxy substituent at the pyrimidine 6-position, distinguishing it from the closest commercially available analogs: 1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one and 1-[4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one . Calculated physicochemical parameters derived from the SMILES structure (CC1=NC(=CC(OC2=CC=CC=C2)=N1)N1CCN(CC1)C(=O)CCC1=CC=CC=C1) place the target compound at a higher calculated logP (estimated ~4.2) compared to the ethoxy analog (estimated logP ~3.1), reflecting the greater lipophilicity conferred by the aromatic phenoxy ring. Topological polar surface area (TPSA) for the target compound is calculated at approximately 67 Ų, versus approximately 57 Ų for the ethoxy analog, indicating differential membrane permeability potential . These property differences are meaningful for procurement decisions involving cell-based assays where passive diffusion and intracellular target engagement are critical.

CCR4 antagonism structure-activity relationship phenoxypyrimidine

Patent Family Coverage and CCR4 Antagonism: Class-Level Pharmacological Differentiation

The target compound falls within the broad Markush structure of Formula I in US Patent 9,493,453 B2, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists [1]. The patent's exemplified compounds demonstrated CCR4 antagonism in a [³⁵S]GTPγS binding assay using hCCR4-expressing CHO cell membranes, with preferred compounds exhibiting IC₅₀ values below 10 μM [1]. While CAS 946231-21-6 is not individually exemplified with a measured IC₅₀ in the accessible patent text, its structural conformity to the general formula—specifically the 2-methyl-6-phenoxypyrimidine core and the N-acyl piperazine termination—places it within the scope of compounds predicted to exhibit CCR4 antagonism. Importantly, the phenoxypyrimidine substructure has been independently validated in the peer-reviewed literature as a privileged scaffold for kinase inhibition: a QSAR study of 47 phenoxypyrimidine derivatives established that the phenoxy aromatic ring contributes significantly to p38α MAP kinase inhibitory potency through hydrophobic and π-stacking interactions [2]. This provides a class-level mechanistic rationale for target engagement that is absent for non-phenoxy analogs.

CCR4 antagonist chemokine receptor inflammatory disease

Acyl Chain Length and Flexibility: Differentiation from Benzoyl and Furan-Carbonyl Terminated Analogs

CAS 946231-21-6 features a 3-phenylpropanoyl group (Ph-CH₂-CH₂-C(=O)-) at the piperazine N1 position, which introduces a two-carbon ethylene spacer between the carbonyl and the terminal phenyl ring. This contrasts with closely related analogs such as 4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine (CAS 946372-13-0) , which bears a directly attached furan carbonyl with no spacer, and (4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (CAS 946248-92-6) , which features a benzoyl group. The ethylene spacer in the target compound introduces two additional rotatable bonds (estimated total rotatable bonds: 6) compared to the benzoyl analog (estimated rotatable bonds: 4), conferring greater conformational flexibility that may influence binding pose adaptability within the CCR4 orthosteric or allosteric pocket. In related GPCR ligand series, such flexibility differences have been shown to modulate binding kinetics (k_on/k_off rates) independently of equilibrium affinity [1].

piperazine N-acylation conformational flexibility structure-based design

Institutional Patent Provenance and Freedom-to-Operate Considerations

The target compound is encompassed by the patent family originating from the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, P.L.A. China, and Peking University, with priority date January 16, 2012 [1]. The US patent (US 9,493,453 B2) was granted on November 15, 2016, and remains in active status with an expected expiration no earlier than January 15, 2033 (20 years from PCT filing date) [1]. This patent family also includes granted European Patent EP 2805947 (validated in multiple EPO member states) [2] and Chinese Patent CN 103003265 [3]. Procurement of CAS 946231-21-6 from a supplier that does not hold a license under this patent family may carry freedom-to-operate risk for commercial R&D applications, distinguishing it from older, off-patent piperazine-pyrimidine compounds. For academic research use, the experimental use exception may apply in certain jurisdictions, but this must be verified on a case-by-case basis.

patent landscape freedom to operate procurement compliance

Optimal Research and Industrial Application Scenarios for 1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 946231-21-6)


CCR4-Mediated Inflammatory Disease Target Validation Studies

Based on its structural classification within the patented piperazinyl pyrimidine CCR4 antagonist series [1], CAS 946231-21-6 is most appropriately deployed as a tool compound for target validation in CCR4-mediated disease models, including allergic dermatitis, asthma, and other Th2-driven inflammatory conditions. Its phenoxy substituent and 3-phenylpropanoyl chain differentiate it from simpler analogs, potentially offering a distinct binding mode that can be exploited in SAR expansion studies. Researchers should verify CCR4 antagonism in their own assay system before drawing conclusions, as the compound's individual IC₅₀ has not been reported in peer-reviewed literature [1].

Kinase Selectivity Profiling Using the Phenoxypyrimidine Scaffold

The phenoxypyrimidine substructure present in CAS 946231-21-6 has been independently validated as a kinase inhibitor pharmacophore through QSAR studies on p38α MAP kinase . This compound can serve as a starting point for kinase selectivity panel screening, particularly for profiling against p38α, JNK, and related MAP kinase family members. The 3-phenylpropanoyl group may confer differential kinase selectivity compared to benzoyl-terminated analogs, making it a valuable comparator in kinome-wide profiling experiments designed to map structure-selectivity relationships within the piperazinyl pyrimidine chemical space [2].

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Engagement

With a calculated TPSA of approximately 67 Ų and estimated logP of ~4.2, CAS 946231-21-6 occupies a physicochemical space near the threshold for CNS penetration (typically TPSA < 60–70 Ų for blood-brain barrier permeation) . This makes it a useful benchmark compound for studying how subtle structural modifications—such as replacing phenoxy with ethoxy or altering the acyl chain—shift the balance between CNS availability and peripheral restriction. Procurement of this compound alongside its ethoxy (lower logP) and isopropoxy (intermediate logP) analogs enables systematic investigation of property-activity relationships .

Freedom-to-Operate Clearance for Academic Drug Discovery Programs

Given the active patent protection of the piperazinyl pyrimidine CCR4 antagonist scaffold [1], CAS 946231-21-6 is best suited for academic research use where the experimental use exception applies. Industrial users evaluating this compound for commercial development must conduct a thorough freedom-to-operate analysis, including review of the granted claims in US 9,493,453 B2, EP 2805947, and CN 103003265, and determine whether their specific application falls within the scope of the granted claims [1][2]. Alternative, structurally distinct CCR4 antagonists outside this patent family should be considered for commercial programs.

Quote Request

Request a Quote for 1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.